Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

2-Amino-5-methylphenyboronic Acid Pinacol Ester structure
948592-80-1 structure
商品名:2-Amino-5-methylphenyboronic Acid Pinacol Ester
CAS番号:948592-80-1
MF:C13H20BNO2
メガワット:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424

2-Amino-5-methylphenyboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-Amino-5-methylphenyboronic acid, pinacol ester
    • 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
    • 2-Amino-5-methylbenzeneboronic acid,pinacol ester
    • 2-amino-5-methylphenylboronic acid pinacolate ester
    • 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
    • 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • BESTIPHARMA 525-084
    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Amino-5-methylbenzeneboronic acid pinacol ester
    • 2-Amino-5-methylphenylboronic acid pinacol ester
    • 4-Methylaniline-2-boronic acid pinacolato ester
    • 948592-80-1
    • 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
    • DTXSID60590351
    • 2-Amino-5-methylphenyboronic acid pinacol ester
    • AKOS015893487
    • SCHEMBL3191098
    • 4-Methylaniline-2-boronic acid pinacol ester
    • 2-Amino-5-methylbenzeneboronic acid, pinacol ester
    • EN300-7390340
    • AB29207
    • W16868
    • LOOBNTHIWCHTCR-UHFFFAOYSA-N
    • MFCD06795664
    • CS-0037883
    • AS-55680
    • 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-Amino-5-methylphenyboronic Acid Pinacol Ester
    • MDL: MFCD06795664
    • インチ: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
    • InChIKey: LOOBNTHIWCHTCR-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 233.15900
  • どういたいしつりょう: 233.1587090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

  • PSA: 44.48000
  • LogP: 2.45760

2-Amino-5-methylphenyboronic Acid Pinacol Ester セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn

2-Amino-5-methylphenyboronic Acid Pinacol Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR40461-1g
2-Amino-5-methylbenzeneboronic acid, pinacol ester
948592-80-1 99%
1g
£74.00 2025-02-20
Ambeed
A825909-25g
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
948592-80-1 98%
25g
$1399.0 2024-08-02
ChemScence
CS-0037883-250mg
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
948592-80-1 ≥97.0%
250mg
$100.0 2022-04-26
Chemenu
CM219364-1g
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
948592-80-1 95+%
1g
$206 2021-06-16
abcr
AB175394-1 g
2-Amino-5-methylphenyboronic acid, pinacol ester; .
948592-80-1
1g
€382.00 2023-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX971-100mg
2-Amino-5-methylphenyboronic Acid Pinacol Ester
948592-80-1 98%
100mg
412CNY 2021-05-08
TRC
A634368-50mg
2-Amino-5-methylphenyboronic Acid Pinacol Ester
948592-80-1
50mg
$ 64.00 2023-04-19
TRC
A634368-100mg
2-Amino-5-methylphenyboronic Acid Pinacol Ester
948592-80-1
100mg
$ 110.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-306618A-1 g
2-Amino-5-methylphenyboronic acid, pinacol ester,
948592-80-1
1g
¥3,415.00 2023-07-11
1PlusChem
1P005UP3-250mg
2-Amino-5-methylphenyboronic acid, pinacol ester
948592-80-1 98%
250mg
$34.00 2025-02-21

2-Amino-5-methylphenyboronic Acid Pinacol Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
リファレンス
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  120 °C; 12 h, 120 °C
リファレンス
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles
Jana, Navendu; Nguyen, Quyen; Driver, Tom G., Journal of Organic Chemistry, 2014, 79(6), 2781-2791

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 12 h, 100 °C
リファレンス
I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines
Deng, Tianning; Shi, Emily; Thomas, Elana; Driver, Tom G., Organic Letters, 2020, 22(22), 9102-9106

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C; 120 °C → rt
リファレンス
Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides
Kong, Chen; Jana, Navendu; Driver, Tom G., Organic Letters, 2013, 15(4), 824-827

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 105 °C
リファレンス
Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes
Cheng, Sidi; Luo, Yu; Yu, Ting; Li, Jing; Gan, Chunfang; et al, ACS Catalysis, 2022, 12(2), 837-845

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material
Haaheim, Katja S.; Lund, Bjarte Aarmo; Sydnes, Magne O., European Journal of Organic Chemistry, 2023, 26(13),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 min, rt
1.2 10 h, reflux
リファレンス
Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices
, Korea, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 12 h, 100 °C
リファレンス
Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids
Deng, Tianning; Mazumdar, Wrickban; Ford, Russell L.; Jana, Navendu ; Izar, Ragda; et al, Journal of the American Chemical Society, 2020, 142(9), 4456-4463

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C
リファレンス
Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization
Kong, Chen; Jana, Navendu; Jones, Crystalann; Driver, Tom G., Journal of the American Chemical Society, 2016, 138(40), 13271-13280

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
リファレンス
Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source
Nguyen, Quyen; Sun, Ke; Driver, Tom G., Journal of the American Chemical Society, 2012, 134(17), 7262-7265

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
リファレンス
Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  5 h, 100 °C
リファレンス
New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity
Soto, Sara; Vaz, Esther; Dell'Aversana, Carmela; Alvarez, Rosana; Altucci, Lucia; et al, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
リファレンス
Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines
Agarwal, Piyush K.; Saifuddin, Mohammad; Kundu, Bijoy, Tetrahedron, 2010, 66(4), 862-870

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 12 h, 120 °C
リファレンス
Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides
Zhou, Fei; Driver, Tom G., Organic Letters, 2014, 16(11), 2916-2919

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 100 °C
リファレンス
Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation
Dende, Satheesh Kumar; Korupolu, Raghu Babu; Doddipalla, Raju; Leleti, Krishnakanth Reddy, Results in Chemistry, 2021, 3,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, rt → 100 °C
リファレンス
Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides
Kong, Chen; Driver, Tom G., Organic Letters, 2015, 17(4), 802-805

2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
A845116
清らかである:99%/99%
はかる:5g/25g
価格 ($):252.0/1259.0